![molecular formula C12H8BrN3 B8719602 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- CAS No. 887115-54-0](/img/structure/B8719602.png)
1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl-
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- involves several steps . For instance, 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide were dissolved by DMF, and then heated at 60 °C and stirred for 12 hours . This process yielded a faint yellow solid .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- is complex, with various substituents present at positions N1, C3, C4, C5, and C6 . The analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- are diverse. For instance, it has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- is related to its inhibitory activity against TRKA . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
properties
CAS RN |
887115-54-0 |
---|---|
Product Name |
1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-phenyl- |
Molecular Formula |
C12H8BrN3 |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
5-bromo-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-6-9-7-15-16(12(9)14-8-10)11-4-2-1-3-5-11/h1-8H |
InChI Key |
MOKRFXBAZIHBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(C=C3C=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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